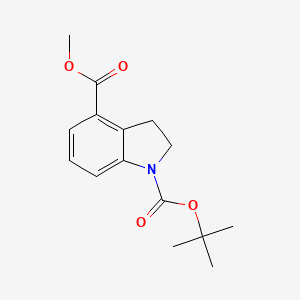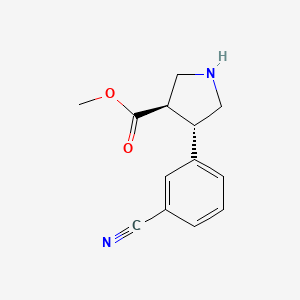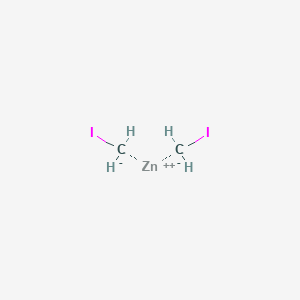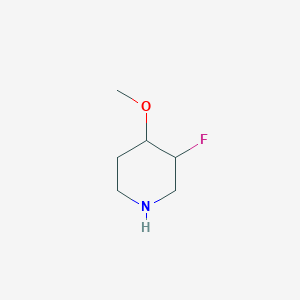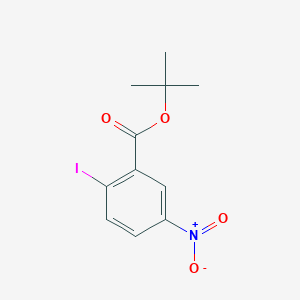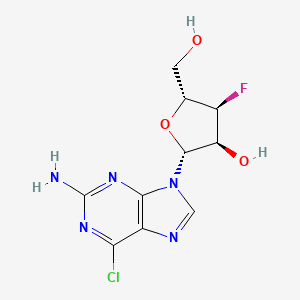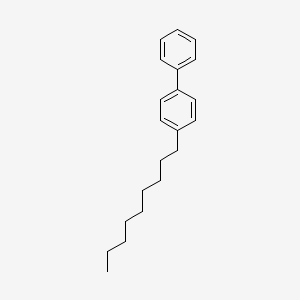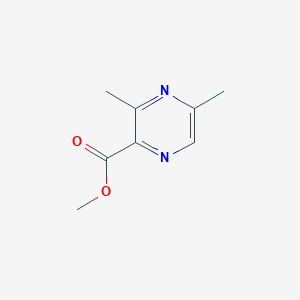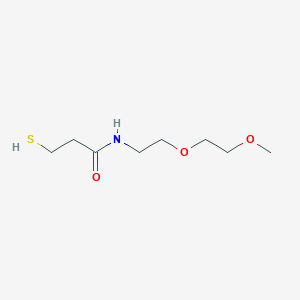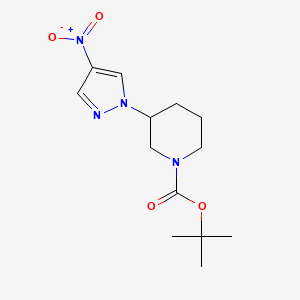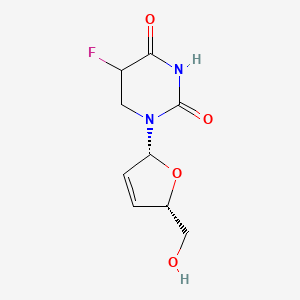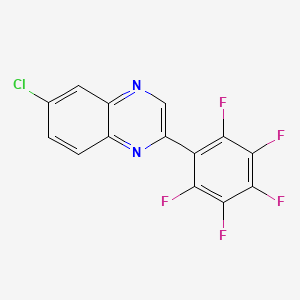
6-Chloro-2-(perfluorophenyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(perfluorophenyl)quinoxaline: is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 6th position and a perfluorophenyl group at the 2nd position. It has the molecular formula C14H4ClF5N2 and a molecular weight of 330.64 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(perfluorophenyl)quinoxaline typically involves the condensation of appropriate substituted o-phenylenediamine with perfluorinated benzene derivatives. One common method includes the reaction of 6-chloroquinoxaline with pentafluorobenzene under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted quinoxalines.
Oxidation and Reduction: The quinoxaline ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and phenols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, nucleophilic substitution with an amine can yield an aminoquinoxaline derivative .
Aplicaciones Científicas De Investigación
Chemistry: 6-Chloro-2-(perfluorophenyl)quinoxaline is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(perfluorophenyl)quinoxaline involves its interaction with specific molecular targets. The perfluorophenyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The quinoxaline ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function . Additionally, the chlorine atom may form hydrogen bonds or halogen bonds with biological molecules, further influencing its activity .
Comparación Con Compuestos Similares
- 6-Chloro-2-phenoxyquinoxaline
- 6-Chloro-2-(2-cyanophenoxy)quinoxaline
- 6-Chloro-2-(4-tert-butylphenoxy)quinoxaline
Comparison: 6-Chloro-2-(perfluorophenyl)quinoxaline is unique due to the presence of the perfluorophenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and chemical stability. This makes it more suitable for applications requiring high stability and specific interactions with biological targets compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C14H4ClF5N2 |
|---|---|
Peso molecular |
330.64 g/mol |
Nombre IUPAC |
6-chloro-2-(2,3,4,5,6-pentafluorophenyl)quinoxaline |
InChI |
InChI=1S/C14H4ClF5N2/c15-5-1-2-6-7(3-5)21-4-8(22-6)9-10(16)12(18)14(20)13(19)11(9)17/h1-4H |
Clave InChI |
LXDXAVKBLMOPHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN=C2C=C1Cl)C3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
![Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)
